![molecular formula C29H41N7O9 B1591406 Gliadins CAS No. 9007-90-3](/img/structure/B1591406.png)
Gliadins
説明
Gliadins are a class of proteins found in wheat, rye, and barley. They are a major component of gluten, the protein complex responsible for the elasticity of dough and the texture of baked goods. Gliadins are composed of several different types of amino acids, including proline, glutamine, and leucine. Gliadins are also known to be involved in a variety of physiological and biochemical processes, including the formation of glutenin and its role in baking, the development of the immune system, and the regulation of cell growth and differentiation.
科学的研究の応用
1. Mass Spectrometry and Proteomic Technologies in Celiac Disease
Mass spectrometry and proteomic technologies have been instrumental in characterizing the structure of gliadins. This technology is crucial for detecting, identifying, and quantifying gliadins and gliadin-derived peptides relevant to celiac disease, a condition where the small intestine is damaged in genetically predisposed individuals. The advancements in mass spectrometry enable the analysis of gliadins' role in dough properties and their impact on celiac disease patients (Ferranti, Mamone, Picariello, & Addeo, 2007).
2. Role in Food Science and Nanostructure Formation
Gliadins have a long-standing importance in food science due to their role in wheat grain proteins. They exhibit complex structures, forming hierarchical nanoscale structures with unique physical properties. Recent research has allowed for the analysis of gliadins in pure water at neutral pH, enabling better characterization of these proteins (Urade, Sato, & Sugiyama, 2018).
3. Pharmaceutical Nanotechnologies
Gliadin, a natural wheat protein, is gaining attention for its applications in medical fields, pharmaceuticals, biomedical devices, and drug delivery. Its bioadhesive ability and structure allow for the delivery of various drug molecules and encapsulation of lipophilic molecules, vitamins, and enzymes. Gliadin's antimicrobial film capability and flexibility as fibers also contribute to its wide-ranging applications (Mehanna & Mneimneh, 2020).
4. Impact on Dough Mixing Properties
Research on gliadins extracted from wheat has shown their effect on the mixing properties of doughs. Gliadins, particularly different groups like α-, β-, γ-, and ω-gliadins, influence dough strength, indicating their significant role in the quality of flour-derived products (Fido, Békés, Gras, & Tatham, 1997).
5. Development of Sensitive Detection Methods
Gliadin's detection in gluten-free foods is crucial for the safety of celiac patients. The development of sensitive and specific methods, like the electrochemical magneto immunosensor, has been a significant advancement. These methods allow for the quantification of gliadin in various food products, ensuring compliance with gluten-free standards (Laube, Kergaravat, Fabiano, Hernández, Alegret, & Pividori, 2011).
6. Understanding Genetic Architecture in Wheat
Studying gliadins has led to insights into the genetic architecture of wheat. Research on the content and types of gliadins has helped in developing markers for the selection of wheat varieties with specific gliadin content, which can be beneficial for both end-use quality and health (Zhou et al., 2022).
7. Nanotechnology in Controlled Drug Release
Gliadin-based nanoparticles have been developed as carriers for all-trans-retinoic acid. This represents an innovative approach in using plant-based macromolecules for drug delivery, demonstrating the versatility and potential of gliadins in pharmaceutical applications (Ezpeleta, Irache, Stainmesse, Chabenat, Gueguen, Popineau, & Orecchioni, 1996).
8. Biochemical and Functional Properties in Food
Gliadins play a crucial role in the biochemical and functional properties of wheat-based products. Research into their structure and function has contributed to the understanding of their role in food science and product quality, influencing the development of wheat-based products with improved qualities (Barak, Mudgil, & Khatkar, 2015).
特性
IUPAC Name |
5-amino-2-[[1-[5-amino-2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N7O9/c30-18(15-16-5-7-17(37)8-6-16)27(42)35-13-1-3-21(35)25(40)33-19(9-11-23(31)38)28(43)36-14-2-4-22(36)26(41)34-20(29(44)45)10-12-24(32)39/h5-8,18-22,37H,1-4,9-15,30H2,(H2,31,38)(H2,32,39)(H,33,40)(H,34,41)(H,44,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWWPUTXBJEENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N7O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 17787981 | |
CAS RN |
9007-90-3 | |
Record name | Gliadins | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Gliadins | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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